molecular formula C10H10Cl2N2O B14856296 1-(2,3-Dichloro-phenyl)-piperazin-2-one

1-(2,3-Dichloro-phenyl)-piperazin-2-one

Cat. No.: B14856296
M. Wt: 245.10 g/mol
InChI Key: JXBYJFGIOZHETK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dichloro-phenyl)-piperazin-2-one can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . Another method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline .

Industrial Production Methods

The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. The use of protonic solvents in the after-treatment process helps in obtaining a product with purity exceeding 99.5% and a yield of over 59.5% .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the halogen atoms.

Comparison with Similar Compounds

1-(2,3-Dichloro-phenyl)-piperazin-2-one can be compared with other phenylpiperazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(10(7)12)14-5-4-13-6-9(14)15/h1-3,13H,4-6H2

InChI Key

JXBYJFGIOZHETK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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